N-benzyl-3,5-dinitro-N-(pyridin-2-yl)benzamide
Description
N-benzyl-3,5-dinitro-N-(pyridin-2-yl)benzamide is a nitro-substituted benzamide derivative featuring a benzyl group and a pyridin-2-yl moiety. Its structure combines electron-withdrawing nitro groups with aromatic systems, which influence its electronic properties, reactivity, and intermolecular interactions.
Properties
Molecular Formula |
C19H14N4O5 |
|---|---|
Molecular Weight |
378.3 g/mol |
IUPAC Name |
N-benzyl-3,5-dinitro-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C19H14N4O5/c24-19(15-10-16(22(25)26)12-17(11-15)23(27)28)21(18-8-4-5-9-20-18)13-14-6-2-1-3-7-14/h1-12H,13H2 |
InChI Key |
ZZKMBLQYNJWGHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3,5-dinitro-N-(pyridin-2-yl)benzamide typically involves the following steps:
Nitration: The starting material, benzylbenzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 3 and 5 positions of the benzene ring.
Coupling Reaction: The nitrated intermediate is then coupled with 2-aminopyridine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the nitration step and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3,5-dinitro-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as alkoxides or amines.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Reduction: N-benzyl-3,5-diamino-N-(pyridin-2-yl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Oxidized derivatives with additional functional groups.
Scientific Research Applications
Anticancer Activity
Research has indicated that N-benzyl-3,5-dinitro-N-(pyridin-2-yl)benzamide exhibits promising anticancer properties. Studies have demonstrated its effectiveness against various cancer cell lines, including breast and colorectal cancers. The compound's mechanism of action may involve the inhibition of key enzymes involved in cancer cell proliferation and survival pathways.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial effects against both Gram-positive and Gram-negative bacteria as well as fungi. Preliminary findings suggest that it possesses significant antibacterial activity, making it a candidate for further development as an antimicrobial agent.
Similar Compounds
A comparative analysis with structurally similar compounds reveals the unique attributes of this compound:
| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide | Structure | Moderate | High |
| N-(pyridin-3-yl)benzamides | Structure | Low | Moderate |
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound against human colorectal carcinoma cells (HCT116) showed a significant reduction in cell viability at concentrations as low as 5 µM, indicating strong anticancer potential.
Case Study 2: Antimicrobial Screening
In antimicrobial testing against Staphylococcus aureus and Escherichia coli, the compound displayed minimum inhibitory concentrations (MICs) ranging from 1.27 to 2.54 µM, suggesting potent antimicrobial properties comparable to established antibiotics.
Mechanism of Action
The mechanism of action of N-benzyl-3,5-dinitro-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. For example, in anticancer research, the compound may inhibit enzymes such as topoisomerases, which are essential for DNA replication and cell division . The nitro groups play a crucial role in the compound’s reactivity and ability to form covalent bonds with target proteins, leading to their inhibition.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The following compounds share the 3,5-dinitrobenzamide core but differ in substituents, leading to distinct physicochemical and functional properties:
Key Observations:
- Electronic Effects : The pyridin-2-yl group in the target compound introduces aromatic nitrogen, enhancing π-stacking and hydrogen-bonding capabilities compared to the thiazol-2-yl (sulfur-containing) or furyl-ethyl (oxygen-containing) analogues .
- Synthetic Routes : The thiazol-2-yl derivative is synthesized via iron-catalyzed reduction , while the isoindoline analogue employs carbodiimide coupling , highlighting divergent strategies for amide bond formation.
Functional and Application-Based Differences
- Polymer Science: 3,5-Dinitro-N-(thiazol-2-yl)benzamide serves as a monomer for poly(amide-imide)s with thermally stable, optically active properties . The pyridin-2-yl variant may exhibit similar utility but with altered thermal stability due to nitrogen’s electronegativity.
- Sensing Applications : The isoindoline-based analogue demonstrates fluorescent chemosensing for F⁻ and Cu²⁺ ions , suggesting that the target compound’s pyridine moiety could be tailored for metal-ion recognition.
Research Findings and Implications
Catalytic and Reactivity Insights
- The reduction of nitro groups in 3,5-dinitrobenzamides (e.g., using FeO(OH)/hydrazine ) is critical for generating diamino intermediates. The pyridin-2-yl group’s electron-withdrawing nature may accelerate such reductions compared to thiazole or furan derivatives.
- The absence of pyridine in N-benzyl-3,5-dinitrobenzamide simplifies its reactivity profile, making it a versatile intermediate for further functionalization.
Supramolecular Interactions
- Pyridine’s nitrogen participates in hydrogen bonding and coordination chemistry, which is absent in the thiazole and furan analogues. This could enhance the target compound’s utility in metal-organic frameworks (MOFs) or as a ligand.
Biological Activity
N-benzyl-3,5-dinitro-N-(pyridin-2-yl)benzamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its antimicrobial and anticancer properties, mechanisms of action, structure-activity relationships (SAR), and summarizes relevant case studies.
Chemical Structure and Properties
This compound features a benzamide core with two nitro groups at the 3 and 5 positions and a pyridine moiety. The presence of these functional groups is critical for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against Mycobacterium tuberculosis (M. tuberculosis).
In Vitro Activity Against M. tuberculosis
A series of N-benzyl 3,5-dinitrobenzamides were synthesized and tested for their antimicrobial properties:
| Compound | MIC (μg/mL) | Activity Description |
|---|---|---|
| D5 | 0.0625 | Excellent against drug-susceptible M. tuberculosis H37Rv |
| D6 | <0.016 | Superior activity against multidrug-resistant strains |
| D7 | <0.125 | Comparable to established drugs like PBTZ169 |
These findings suggest that compounds D5, D6, and D7 exhibit potent antitubercular activity, making them promising candidates for further development in tuberculosis treatment .
Anticancer Activity
The compound has also been investigated for its anticancer properties. The mechanism involves the interaction of the nitro groups with cellular components leading to cytotoxic effects.
Cytotoxicity Studies
In vitro studies have shown varying degrees of cytotoxicity against different cancer cell lines:
The results indicate that this compound demonstrates significant potential as an anticancer agent, particularly against breast cancer cells (MCF7).
The biological activity of this compound is largely attributed to its ability to undergo bioreduction. The nitro groups can be converted into reactive intermediates that interact with DNA and proteins within the cell:
- Bioreduction : Nitro groups are reduced to amino groups in biological systems.
- Reactive Intermediates : These intermediates can form adducts with cellular macromolecules, disrupting normal cellular functions.
- Enhanced Lipophilicity : The benzyl and pyridine groups enhance the compound's ability to penetrate cell membranes.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound:
- Nitro Groups : Essential for antimicrobial activity; modifications can significantly alter potency.
- Pyridine Moiety : Influences binding affinity to biological targets.
- Benzyl Substitution : Variations in the benzyl group can enhance or diminish activity.
Case Studies and Research Findings
- Tuberculosis Treatment : A study identified several derivatives with MIC values significantly lower than traditional treatments, indicating a potential new pathway for drug discovery .
- Cancer Cell Line Testing : Research demonstrated that modifications to the benzamide structure could lead to improved selectivity and potency against various cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
